N-(3-acetamidophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S/c1-9(22)16-10-3-2-4-11(7-10)17-13(24)8-25-15-20-19-14-18-12(23)5-6-21(14)15/h2-7H,8H2,1H3,(H,16,22)(H,17,24)(H,18,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQWKDRVQKPFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=CC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a triazolo[4,3-a]pyrimidine core, which is known to exhibit various pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 298.34 g/mol. The structural features include an acetamidophenyl group and a triazolo[4,3-a]pyrimidine moiety linked through a thioether bond.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its antitumor , antibacterial , and antidiabetic properties. These activities can be attributed to the presence of the triazole ring and its ability to interact with various biological targets.
Antitumor Activity
Research indicates that derivatives of triazolo[4,3-a]pyrimidines possess significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated notable activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
These findings suggest that this compound may exhibit similar anticancer properties due to its structural similarities with effective derivatives .
Antibacterial Activity
Compounds containing the triazolo[4,3-a]pyrimidine framework have also been reported to exhibit antibacterial effects. The mechanism often involves inhibition of key enzymes or disruption of bacterial cell wall synthesis. Studies show that certain derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
These results highlight the potential use of this compound as an antibacterial agent .
Antidiabetic Activity
The antidiabetic potential of compounds with triazole structures has been documented in several studies. These compounds may enhance insulin sensitivity or inhibit carbohydrate-digesting enzymes.
Case Studies
- Antitumor Study : A study involving a series of triazolo-pyrimidine derivatives demonstrated that compounds with substituents similar to those in this compound showed significant inhibition of tumor growth in vitro and in vivo models.
- Antibacterial Efficacy : In another study focusing on antibacterial activity against resistant strains of bacteria, derivatives with the triazole moiety exhibited promising results compared to traditional antibiotics.
Scientific Research Applications
Recent studies have indicated that N-(3-acetamidophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide exhibits promising biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. In vitro studies demonstrated significant antibacterial properties against gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .
- Anticancer Potential : Preliminary research indicates that this compound may possess cytotoxic effects on cancer cell lines. For instance, assays conducted on HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) cells revealed that the compound can inhibit cell growth effectively .
Case Studies
Several case studies have documented the applications and effects of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Triazolopyrimidinone vs. Triazolopyrazine Derivatives
- Target Compound: Features a [1,2,4]triazolo[4,3-a]pyrimidin-7-one core, which is distinct from the pyrrolo-triazolo-pyrazine systems seen in compounds like N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide ().
Substituent Variations
- Triazolopyrimidinone Derivatives: BG72578 (): N-(2-chlorobenzyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide shares the same triazolopyrimidinone-thioacetamide backbone but substitutes the 3-acetamidophenyl group with a 2-chlorobenzyl moiety. Quinoxaline Derivatives (): Compounds like 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide replace the triazolopyrimidinone core with a quinoxaline system. These exhibit higher melting points (230–232°C), suggesting greater crystallinity compared to triazolopyrimidinone analogs .
Table 1: Key Properties of Selected Analogs
Functional Implications of Structural Differences
Pharmacokinetic and Pharmacodynamic Considerations
- Lipophilicity : The 2-chlorobenzyl group in BG72578 increases membrane permeability, whereas the 3-acetamidophenyl group in the target compound may enhance solubility in aqueous environments (e.g., blood plasma) .
- Hydrogen Bonding : The acetamide moiety in the target compound could improve interactions with polar residues in enzyme active sites, a feature absent in BG72578 .
Therapeutic Potential
The quinoxaline analogs in show moderate activity against Staphylococcus aureus (MIC = 8 µg/mL), suggesting a possible scaffold for antibiotic development .
Q & A
Basic: What are the recommended synthetic routes for N-(3-acetamidophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide, and how can purity be optimized?
Answer:
The synthesis typically involves multi-step reactions starting from triazolopyrimidine precursors. A common approach includes:
- Step 1: Thiolation of the triazolopyrimidine core using Lawesson’s reagent or thiourea under reflux in ethanol .
- Step 2: Coupling the thiolated intermediate with N-(3-acetamidophenyl)acetamide via nucleophilic substitution, often employing DMF as a solvent and K₂CO₃ as a base at 60–80°C .
- Purity Optimization: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethanol. Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .
Advanced: How can researchers resolve contradictory activity data between in vitro enzyme assays and cellular models for this compound?
Answer:
Discrepancies often arise from differences in membrane permeability, off-target effects, or metabolic instability. Methodological strategies include:
- Permeability Assessment: Use Caco-2 cell monolayers or PAMPA assays to evaluate passive diffusion .
- Metabolite Profiling: Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS to identify degradation products .
- Orthogonal Assays: Validate target engagement using cellular thermal shift assays (CETSA) or siRNA-mediated target knockdown .
Basic: What structural features of this compound suggest potential biological targets?
Answer:
Key pharmacophores include:
- Triazolopyrimidine Core: Known to inhibit kinases (e.g., CDKs) and purine-binding enzymes via π-π stacking and hydrogen bonding .
- Thioacetamide Linker: Enhances redox-modulating activity and metal chelation potential .
- 3-Acetamidophenyl Group: May confer selectivity toward histone deacetylases (HDACs) or PARP-family proteins due to hydrophobic interactions .
Advanced: What experimental design is recommended for structure-activity relationship (SAR) studies of analogs?
Answer:
- Library Design: Synthesize analogs with systematic substitutions at the acetamidophenyl (e.g., -F, -Cl, -OCH₃) and triazolopyrimidine (e.g., methyl, trifluoromethyl) positions .
- Screening Cascade:
- Primary assay: Target-specific enzyme inhibition (IC₅₀ determination).
- Secondary assay: Cytotoxicity in HEK293 or HepG2 cells.
- Tertiary assay: In vivo pharmacokinetics (Cₘₐₓ, t₁/₂) in rodent models .
- Data Analysis: Use QSAR models with descriptors like logP, polar surface area, and molecular docking scores (AutoDock Vina) .
Basic: What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-PDA .
- Solubility Assessment: Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF) .
- Thermal Stability: Perform DSC/TGA to identify melting points and decomposition temperatures .
Advanced: How can researchers address low bioavailability observed in preclinical studies?
Answer:
- Formulation Strategies:
- Nanoemulsions (e.g., Tween 80/soybean oil) to enhance solubility .
- Prodrug derivatization (e.g., esterification of the acetamide group) .
- PK/PD Modeling: Use nonlinear mixed-effects modeling (NONMEM) to correlate dose-exposure-response relationships .
- CYP Inhibition Screening: Identify metabolic liabilities using CYP3A4/2D6 inhibition assays .
Basic: What are the key differences between this compound and its closest analogs (e.g., fluorophenyl or chlorophenyl derivatives)?
Answer:
Advanced: How can CRISPR-Cas9 screening be applied to identify synthetic lethal partners for this compound in cancer models?
Answer:
- Library Design: Use a genome-wide sgRNA library (e.g., Brunello) transduced into HCT116 or A549 cells .
- Treatment: Expose cells to IC₅₀ doses of the compound for 14 days.
- Data Analysis: Identify enriched/depleted sgRNAs via NGS. Validate hits (e.g., BRCA1, ATR) using siRNA rescue experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
